molecular formula C11H17NO B175231 3-Methoxy-N-methyl-benzenepropanamine CAS No. 108447-67-2

3-Methoxy-N-methyl-benzenepropanamine

Cat. No.: B175231
CAS No.: 108447-67-2
M. Wt: 179.26 g/mol
InChI Key: SQLXQPGYVGSFQK-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-benzenepropanamine is an organic compound with the molecular formula C11H17NO It is a derivative of benzenepropanamine, where a methoxy group is attached to the benzene ring and a methyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methyl-benzenepropanamine typically involves the reaction of 3-methoxybenzaldehyde with methylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-methoxybenzaldehyde is first converted to an imine intermediate by reacting with methylamine. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyl-benzenepropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

3-Methoxy-N-methyl-benzenepropanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.

    Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methyl-benzenepropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzylamine: Similar structure but lacks the methyl group on the nitrogen atom.

    N-Methylbenzylamine: Similar structure but lacks the methoxy group on the benzene ring.

    3-Methoxyphenethylamine: Similar structure but has an ethyl group instead of a propyl group.

Uniqueness

3-Methoxy-N-methyl-benzenepropanamine is unique due to the presence of both the methoxy group on the benzene ring and the methyl group on the nitrogen atom. This combination of functional groups can influence its reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-8-4-6-10-5-3-7-11(9-10)13-2/h3,5,7,9,12H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLXQPGYVGSFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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